molecular formula C21H19N5O3 B2873328 ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396850-84-2

ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2873328
CAS RN: 1396850-84-2
M. Wt: 389.415
InChI Key: BRLUIUGEOUYWIJ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized through a three-component one-pot condensation reaction. This process involves ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine, using ethanol as the solvent. The structural confirmation was achieved through elemental analysis, Fourier transform infrared (IR), thermogravimetric analysis, UV-visible spectroscopy, 1H NMR, and single-crystal X-ray diffraction studies. Density functional theory (DFT) was used to calculate the gas-phase molecular geometry and electronic structure-property of the molecule, including frontier molecular orbitals and theoretical UV-Vis and IR stretching vibrations. This compound crystallizes in the monoclinic system with specific space group and unit cell parameters, demonstrating stability through intermolecular C-H···O and C-H···π interactions (S. Viveka et al., 2016).

Functional Pyrazolo[1,5-a]pyrimidine and Tetrazine Derivatives

The unique reactivity of related ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate compounds has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds exhibit novel properties such as fluorescence, which could be used in binding site detection, and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showing more activity than their methyl analogues (Yan‐Chao Wu et al., 2006).

Antitumor Agents

Another study outlines an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were evaluated for their anticancer activities against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), showing significant effects. The study highlights the potential of these compounds as antitumor agents (I. Nassar et al., 2015).

Antimicrobial Activity

Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and related compounds have been synthesized and characterized, with studies indicating their pharmacological importance due to antimicrobial activities. This includes potential applications in fighting bacterial and fungal infections, underscoring the relevance of these compounds in developing new antibacterial and antifungal agents (D. Achutha et al., 2017).

Future Directions

The future directions for the study and application of pyrazoles involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be the focus of many techniques .

properties

IUPAC Name

ethyl 5-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-21(28)18-13-22-25-10-9-15(11-19(18)25)24-20(27)17-12-23-26(14(17)2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUIUGEOUYWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

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